molecular formula C7H4ClNO2 B15054195 2-Chlorobenzo[d]oxazol-7-ol

2-Chlorobenzo[d]oxazol-7-ol

Cat. No.: B15054195
M. Wt: 169.56 g/mol
InChI Key: FWHOUYXLZUHMAP-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]oxazol-7-ol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the second position and a hydroxyl group at the seventh position in the benzoxazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[d]oxazol-7-ol typically involves the condensation of 2-aminophenol with chlorinated aromatic aldehydes. One common method includes the reaction of 2-aminophenol with 2-chlorobenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzo[d]oxazol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chlorobenzo[d]oxazol-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[d]oxazol-7-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Comparison: 2-Chlorobenzo[d]oxazol-7-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which can significantly influence its reactivity and biological activity. Compared to its methoxy and ethoxy analogs, the hydroxyl group in this compound can participate in hydrogen bonding, potentially enhancing its interaction with biological targets .

Properties

Molecular Formula

C7H4ClNO2

Molecular Weight

169.56 g/mol

IUPAC Name

2-chloro-1,3-benzoxazol-7-ol

InChI

InChI=1S/C7H4ClNO2/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H

InChI Key

FWHOUYXLZUHMAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)OC(=N2)Cl

Origin of Product

United States

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